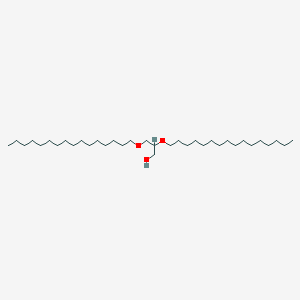

2,3-Bis(hexadecyloxy)propan-1-ol

Descripción general

Descripción

El 1,2-Di-O-hexadecil-rac-glicerol es un compuesto sintético que pertenece a la clase de los éteres diacilglicéricos. Se caracteriza por tener dos cadenas hexadecilo (dieciséis átomos de carbono) unidas a la columna vertebral de glicerol en las posiciones 1 y 2. Este compuesto imita la estructura del diacilglicerol, un lípido natural involucrado en varios procesos biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 1,2-Di-O-hexadecil-rac-glicerol se puede sintetizar mediante un proceso de varios pasos que implica la alquilación del glicerol. La ruta sintética típica incluye los siguientes pasos :

Protección de los grupos hidroxilo: Los grupos hidroxilo del glicerol se protegen utilizando un grupo protector adecuado para evitar reacciones no deseadas.

Alquilación: El glicerol protegido se hace reaccionar entonces con bromuro de hexadecilo en presencia de una base fuerte como el hidruro de sodio para introducir los grupos hexadecilo en las posiciones 1 y 2.

Desprotección: Los grupos protectores se eliminan para obtener 1,2-Di-O-hexadecil-rac-glicerol.

Métodos de producción industrial

La producción industrial de 1,2-Di-O-hexadecil-rac-glicerol implica pasos sintéticos similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo utilizando reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

El 1,2-Di-O-hexadecil-rac-glicerol sufre diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar las correspondientes cetonas o aldehídos.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes.

Sustitución: Los grupos alquilo pueden ser sustituidos por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución suelen requerir catalizadores como el paladio sobre carbono u otros catalizadores metálicos de transición.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir hexadecanal o ácido hexadecanoico, mientras que la reducción puede producir hexadecanol .

Aplicaciones Científicas De Investigación

El 1,2-Di-O-hexadecil-rac-glicerol tiene varias aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los éteres diacilglicéricos en diversas reacciones químicas.

Biología: El compuesto se incorpora a bicapas lipídicas modelo para explorar la composición y función de las membranas biológicas.

Medicina: Se investiga su posible papel en los sistemas de administración de fármacos debido a sus propiedades lipídicas.

Industria: El compuesto se utiliza en la formulación de cosméticos y productos de cuidado personal debido a sus propiedades emolientes

Mecanismo De Acción

El 1,2-Di-O-hexadecil-rac-glicerol ejerce sus efectos imitando la estructura del diacilglicerol, un lípido natural que actúa como segundo mensajero en diversos procesos celulares. Interactúa con la proteína quinasa C, una familia de proteínas quinasas implicadas en el control de la función de otras proteínas mediante la fosforilación. Esta interacción modula diversas vías de señalización, afectando a funciones celulares como la proliferación, la diferenciación y la apoptosis.

Comparación Con Compuestos Similares

Compuestos similares

1,2-Di-O-octadecil-rac-glicerol: Estructura similar pero con cadenas octadecilo (dieciocho átomos de carbono).

1,2-Di-O-dodecil-rac-glicerol: Estructura similar pero con cadenas dodecilo (doce átomos de carbono).

Singularidad

El 1,2-Di-O-hexadecil-rac-glicerol es único debido a su longitud de cadena específica, que influye en sus propiedades físicas y químicas. Las cadenas hexadecilo proporcionan un equilibrio entre la hidrofobicidad y la hidrofilicidad, lo que lo hace adecuado para diversas aplicaciones en investigación e industria .

Actividad Biológica

2,3-Bis(hexadecyloxy)propan-1-ol, also known as (S)-2,3-Bis(hexadecyloxy)propan-1-ol or 1,2-O-Dihexadecyl-sn-glycerol, is a synthetic compound characterized by its unique molecular structure featuring two hexadecyl groups attached to a propane backbone. This compound is of significant interest in biological research due to its structural similarity to diacylglycerol (DAG), a crucial molecule in cellular signaling pathways. The following sections discuss its biological activities, mechanisms of action, case studies, and relevant research findings.

Molecular Characteristics

- Molecular Formula : CHO

- Molecular Weight : Approximately 540.96 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 611.7 ± 35.0 °C at 760 mmHg

This hydrophobic compound's structure allows it to integrate into lipid bilayers, influencing membrane dynamics and protein interactions.

The primary biological activity of this compound is mediated through its interaction with protein kinase C (PKC). By mimicking DAG, it activates PKC, leading to the phosphorylation of target proteins involved in various cellular functions such as:

- Gene expression

- Metabolism regulation

- Cell proliferation

This activation plays a critical role in signal transduction pathways that govern cellular responses to external stimuli.

Interaction Studies

Research has shown that this compound interacts with various biomolecules, modulating cellular functions and signaling pathways. Notably, studies have highlighted its potential in:

- Antimicrobial Activity : Investigations into its effects on bacterial membranes have provided insights into how it can enhance the activity of antimicrobial peptides against pathogens.

- Cell Growth Inhibition : In studies involving Escherichia coli, it has been observed that the compound can inhibit growth when combined with other known antibiotics, showcasing its potential as a chemical probe in biological systems .

Table 1: Summary of Research Findings on Biological Activity

Applications

The unique properties of this compound make it valuable for various applications:

- Biological Research : Used as a biochemical reagent for studying membrane dynamics and cellular signaling.

- Pharmaceutical Development : Potential applications as an antimicrobial agent or in the development of novel therapeutic agents targeting PKC pathways.

Propiedades

IUPAC Name |

2,3-dihexadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDJMFFVPVZWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H72O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910206 | |

| Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13071-60-8, 1070-08-2 | |

| Record name | 1,2-Di-O-hexadecylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13071-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2,3-Bis(hexadecyloxy)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-2,3-Bis(hexadecyloxy)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,3-bis(hexadecyloxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.